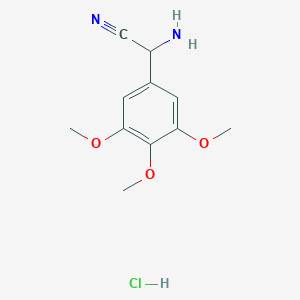
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a phenylpiperazine moiety, and an acetamide linkage
準備方法
The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a methylphenyl compound.
Acylation: Formation of an acetamide linkage through the reaction of an amine with an acyl chloride.
Piperazine Introduction: Coupling of the phenylpiperazine moiety to the acetamide intermediate.
Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated using alkyl halides.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
類似化合物との比較
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can be compared with other acetamide derivatives, such as:
N-(2-chloro-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with a chloro group instead of a methyl group.
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14-7-8-16(23(26)27)13-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXBVLPNGIBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)
![1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)




![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2885397.png)

![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)


